molecular formula C15H10Cl2FNO4 B287169 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate

5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate

Cat. No. B287169
M. Wt: 358.1 g/mol
InChI Key: SOOJVJKNRDDESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate, also known as MDFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cancer cell growth and proliferation. Specifically, 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of gene expression. 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its high purity and stability, which make it easy to work with. Additionally, 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate is relatively inexpensive to synthesize, which makes it accessible to researchers with limited resources. However, one of the main limitations of using 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate. One area of interest is the development of 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate-based organic semiconductors for use in electronic devices. Another area of interest is the further exploration of 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate's potential as an anti-cancer agent, including the development of more potent analogs and the investigation of its mechanism of action. Finally, there is also potential for the development of 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate-based therapeutics for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate involves the reaction of 5-fluoro-2,6-dichloronicotinic acid with 5-(methoxycarbonyl)-2-methylphenyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate as a white solid.

Scientific Research Applications

5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most notable applications of 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. 5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

5-(Methoxycarbonyl)-2-methylphenyl 2,6-dichloro-5-fluoronicotinate

Molecular Formula

C15H10Cl2FNO4

Molecular Weight

358.1 g/mol

IUPAC Name

(5-methoxycarbonyl-2-methylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C15H10Cl2FNO4/c1-7-3-4-8(14(20)22-2)5-11(7)23-15(21)9-6-10(18)13(17)19-12(9)16/h3-6H,1-2H3

InChI Key

SOOJVJKNRDDESI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C2=CC(=C(N=C2Cl)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C2=CC(=C(N=C2Cl)Cl)F

Origin of Product

United States

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